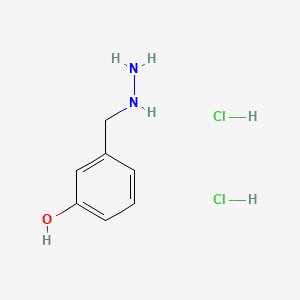

3-Hydroxybenzylhydrazine dihydrochloride

Descripción

Historical Context and Discovery

The development of this compound emerged from early investigations into aromatic hydrazine compounds and their biological activities. The base compound, 3-hydroxybenzylhydrazine, was first documented with the Chemical Abstracts Service number 637-33-2, establishing its formal recognition in chemical literature. The dihydrochloride salt form, bearing the separate registry number 81012-99-9, represents a later development aimed at improving the compound's pharmaceutical and research applications.

Historical research efforts focused on understanding the relationship between hydrazine derivatives and their interactions with pyridoxal phosphate-dependent enzymes. Early studies in the mid-20th century established the foundation for recognizing hydrazine compounds as potent enzyme inhibitors, particularly those involved in neurotransmitter metabolism. The systematic investigation of 3-hydroxybenzylhydrazine emerged from broader research programs examining the biochemical effects of substituted benzylhydrazines on central nervous system function.

The compound gained particular prominence in neurochemical research when investigators discovered its capacity to inhibit aromatic amino acid decarboxylase activity both peripherally and centrally. This discovery represented a significant advancement in neuroscience research tools, as previous inhibitors often lacked the ability to cross the blood-brain barrier effectively. The development of the dihydrochloride salt form further enhanced the compound's research utility by providing improved stability and solubility characteristics essential for experimental protocols.

Significance in Chemical Research and Biochemistry

This compound has established exceptional significance in biochemical research through its unique mechanism of action as an aromatic amino acid decarboxylase inhibitor. Research demonstrates that this compound exhibits potent inhibitory effects on brain aromatic amino acid decarboxylase activity, with studies showing dose-dependent inhibition ranging from 50 to 200 milligrams per kilogram in experimental models. The compound's ability to penetrate the central nervous system distinguishes it from peripheral decarboxylase inhibitors, making it invaluable for studying central neurotransmitter synthesis.

The biochemical significance extends to its role in dopamine release mechanisms. Experimental evidence indicates that this compound can increase dopamine release from striatal and hypothalamic tissue fragments in a calcium-independent manner. This unique property suggests multiple mechanisms of action beyond simple enzyme inhibition, contributing to its value as a research tool for understanding complex neurotransmitter dynamics.

In gamma-aminobutyric acid aminotransferase research, the compound demonstrates time-dependent inhibition characteristics that have provided insights into pyridoxal phosphate-dependent enzyme mechanisms. Ultraviolet-visible spectroscopy and proton nuclear magnetic resonance studies reveal that 3-hydroxybenzylhydrazine forms stable hydrazone complexes with pyridoxal phosphate without tautomerization, offering researchers a valuable model for studying enzyme-cofactor interactions.

The compound's significance in metabolomic studies has been demonstrated through its identification in plant metabolite profiling, where it appears among biologically important constituents. This discovery expands its relevance beyond synthetic chemistry into natural product research and plant biochemistry applications.

Nomenclature and Chemical Classification

This compound belongs to the chemical class of aromatic hydrazines, specifically categorized as a substituted benzylhydrazine derivative. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name being 3-(hydrazinylmethyl)phenol dihydrochloride. Alternative nomenclature includes alpha-hydrazino-meta-cresol dihydrochloride and 3-(hydrazinomethyl)phenol dihydrochloride, reflecting different systematic naming approaches.

The compound's classification within organic chemistry places it among phenolic hydrazines, characterized by the presence of both hydroxyl and hydrazine functional groups attached to an aromatic benzene ring. The meta-position hydroxyl substitution relative to the hydrazinylmethyl group defines the specific regioisomer, distinguishing it from ortho and para analogs. The dihydrochloride designation indicates the formation of a double salt with hydrochloric acid, resulting in enhanced water solubility and chemical stability.

Chemical classification systems recognize this compound under multiple categories including hydrazine derivatives, phenol derivatives, and aromatic amino compounds. The European Community number 279-659-3 provides additional regulatory classification for commercial and research purposes. The compound's classification as a small molecular drug in pharmaceutical databases reflects its research applications in neuroscience and biochemistry.

| Classification Category | Designation |

|---|---|

| Chemical Class | Aromatic Hydrazine |

| Functional Groups | Phenol, Hydrazine |

| Substitution Pattern | Meta-hydroxybenzyl |

| Salt Form | Dihydrochloride |

| Regulatory Category | Research Chemical |

Standard Identifiers and Registry Systems

The compound maintains comprehensive registration across multiple chemical identifier systems, ensuring consistent recognition in scientific literature and commercial applications. The Chemical Abstracts Service registry number 81012-99-9 serves as the primary identifier for the dihydrochloride salt form, while the base compound 3-hydroxybenzylhydrazine carries the registry number 637-33-2. These distinct registry numbers reflect the different chemical entities represented by the free base and salt forms.

PubChem registration provides multiple identifier codes, with the dihydrochloride salt assigned Compound Identification Number 2724402 and Substance Identification Numbers including 99381461 and various others reflecting different data submissions. The base compound maintains PubChem Compound Identification Number 1663, establishing clear differentiation between the free base and salt forms in chemical databases.

International Chemical Identifier systems provide standardized representations through InChI and InChIKey designations. The dihydrochloride form carries the InChI key ONOJPUDFIOEGCX-UHFFFAOYSA-N, while the International Chemical Identifier string provides complete structural information for computational applications. These identifiers enable precise chemical structure communication across different software platforms and databases.

The Simplified Molecular Input Line Entry System representation for the dihydrochloride salt appears as Cl[H].Cl[H].NNCc1cccc(O)c1, providing a text-based structure description suitable for database searching and chemical informatics applications. The ChEBI database assigns identifier CHEBI:104133 to the base compound, reflecting its recognition in biological and chemical ontology systems.

| Identifier System | Base Compound (637-33-2) | Dihydrochloride Salt (81012-99-9) |

|---|---|---|

| Chemical Abstracts Service Number | 637-33-2 | 81012-99-9 |

| PubChem Compound Identification | 1663 | 2724402 |

| InChI Key | OFKWWALNMPEOSZ-UHFFFAOYSA-N | ONOJPUDFIOEGCX-UHFFFAOYSA-N |

| European Community Number | Not Assigned | 279-659-3 |

| MDL Number | Not Specified | MFCD00044695 |

Propiedades

Número CAS |

81012-99-9 |

|---|---|

Fórmula molecular |

C7H11ClN2O |

Peso molecular |

174.63 g/mol |

Nombre IUPAC |

3-(hydrazinylmethyl)phenol;hydrochloride |

InChI |

InChI=1S/C7H10N2O.ClH/c8-9-5-6-2-1-3-7(10)4-6;/h1-4,9-10H,5,8H2;1H |

Clave InChI |

QOXJWHAYYZUAHR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)CNN.Cl.Cl |

SMILES canónico |

C1=CC(=CC(=C1)O)CNN.Cl |

Otros números CAS |

81012-99-9 |

Pictogramas |

Corrosive; Irritant |

Solubilidad |

17.5 [ug/mL] (The mean of the results at pH 7.4) |

Sinónimos |

3-hydroxybenzylhydrazine 3-hydroxybenzylhydrazine hydrochloride m-hydroxybenzylhydrazine NSD 1015 NSD-1015 |

Origen del producto |

United States |

Métodos De Preparación

Challenges in Synthesis

Key challenges include:

-

Purification : The compound’s solubility profile (50 mg/mL in water, slightly hazy) necessitates precise recrystallization techniques to achieve high purity.

-

Stability : Storage under nitrogen is recommended to prevent oxidation, as thermal decomposition releases hazardous gases such as hydrogen chloride and nitrogen oxides.

Physicochemical Properties and Characterization

Structural and Thermal Properties

The compound exhibits the following characteristics:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 211.09 g/mol | |

| Melting Point | 138–140 °C | |

| Appearance | Off-white to beige powder | |

| Solubility in Water | 50 mg/mL (slightly hazy) | |

| Stability | Stable under nitrogen |

These properties are critical for ensuring batch consistency in industrial and laboratory settings.

Industrial and Laboratory-Scale Production

Raw Materials and Precursors

Primary precursors inferred from the compound’s structure include:

-

3-Hydroxybenzaldehyde : A commercially available aromatic aldehyde.

-

Hydrazine Hydrate : A common reducing agent.

The dihydrochloride salt formation step requires hydrochloric acid, as indicated by the molecular formula.

Process Optimization

Critical parameters for scalable production include:

-

Temperature Control : Maintaining temperatures below 140 °C to prevent melting or decomposition.

-

pH Management : Acidic conditions (pH < 2) to stabilize the dihydrochloride form.

Applications in Research and Development

Análisis De Reacciones Químicas

El dihidrocloruro de 3-hidroxibencilhidrazina sufre varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar hidrazonas correspondientes u otros derivados oxidados.

Reducción: Se puede reducir para formar derivados de hidracina.

Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución para formar varios derivados sustituidos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo . Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Neuroprotective Effects

- Case Study : A study investigated the effects of 3-hydroxybenzylhydrazine dihydrochloride on dopaminergic neurons using LUHMES cells. The compound was added to the culture medium at a concentration of 500 μM, resulting in increased levels of L-DOPA in the medium without affecting intracellular concentrations. This suggests a potential role in enhancing dopamine synthesis under specific conditions, which could be beneficial for neurodegenerative diseases like Parkinson's disease .

- Inhibition of Aromatic Amino Acid Decarboxylases

Cell Biology Applications

- Cell Culture and Analysis

- Toxicology Studies

Data Table: Summary of Applications

Mecanismo De Acción

El mecanismo de acción del dihidrocloruro de 3-hidroxibencilhidrazina implica la inhibición de la L-aminoácido aromático descarboxilasa . Esta enzima es responsable de la descarboxilación de los aminoácidos aromáticos, y su inhibición conduce a una disminución en la producción de neurotransmisores como la dopamina . El compuesto forma una hidrazona con el cofactor fosfato de piridoxal, inhibiendo así la actividad de la enzima . Además, puede inhibir la GABA aminotransferasa y otras enzimas que requieren fosfato de piridoxal .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Hydrazine Derivatives

Structural and Functional Differences

Key Comparative Findings

Enzyme Inhibition Specificity

- 3-HBHD uniquely targets AAAD and GABA aminotransferase due to its hydroxyl group and hydrazine side chain, which facilitate binding to PLP-dependent enzymes .

- 3-Nitrophenylhydrazine lacks hydroxyl or sulfonamide groups, limiting its enzyme inhibition utility but making it effective for carbonyl derivatization .

Pharmacological and Toxicological Profiles

- 3-HBHD has specific warnings for eye irritation (H319) and respiratory irritation (H335) due to its reactive hydrazine moiety .

- Symmetrical Dimethylhydrazine is highly toxic and carcinogenic, with applications restricted to industrial chemistry .

- Ethyl 3-Hydrazinobenzoate’s ester group may reduce acute toxicity compared to free hydrazines but could increase lipophilicity and bioaccumulation risk .

Q & A

Q. How can researchers optimize the synthesis of 3-Hydroxybenzylhydrazine dihydrochloride for high purity and yield?

- Methodological Answer : Synthesis typically involves reacting 3-hydroxybenzylamine with hydrazine hydrate under acidic conditions. Key steps include:

- Reagent Ratios : Use a 1:1.2 molar ratio of 3-hydroxybenzylamine to hydrazine hydrate to minimize side reactions.

- Acid Control : Introduce hydrochloric acid (HCl) gradually to maintain pH ~3–4, ensuring protonation of the hydrazine moiety and preventing oxidation.

- Temperature : Conduct the reaction at 50–60°C for 6–8 hours to balance reaction rate and thermal degradation risks .

- Purification : Recrystallize the product from ethanol-water mixtures to achieve >95% purity. Monitor purity via HPLC or NMR .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- HPLC : To assess purity (e.g., C18 column, 0.1% TFA in water/acetonitrile mobile phase).

- NMR : ¹H and ¹³C NMR to confirm the presence of the hydroxybenzyl group (δ 6.7–7.2 ppm for aromatic protons) and hydrazine protons (δ 2.5–3.5 ppm) .

- X-ray Crystallography : For structural elucidation, particularly to resolve hydrogen bonding patterns in the dihydrochloride salt form .

Q. How does this compound function as an enzyme inhibitor in mechanistic studies?

- Methodological Answer : The compound inhibits enzymes like acetylcholinesterase (AChE) and 5-hydroxytryptophan (5-HTP) decarboxylase:

- AChE Inhibition : Competitive binding to the enzyme’s active site, with a reported Ki of 300 nM for γ-aminobutyric acid transaminase (ABAT) in pigs. Use kinetic assays (e.g., Ellman’s method) to measure inhibition .

- 5-HTP Decarboxylase Inhibition : Pre-incubate cells or tissue samples with 100 mg/kg of the compound (in vivo) or 10–50 µM (in vitro) for 30 minutes before adding 5-HTP to block decarboxylation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported IC50 values for this compound across studies?

- Methodological Answer : Discrepancies (e.g., IC50 = 12.59 µM for Plasmodium falciparum vs. higher values in other systems) may arise from assay conditions. To address this:

- Standardize Assay Buffers : Use consistent pH (7.4) and ionic strength.

- Control Redox Conditions : Add antioxidants (e.g., 1 mM ascorbate) to prevent compound degradation during long incubations .

- Validate with Orthogonal Assays : Compare enzymatic inhibition data with cellular viability assays (e.g., MTT) to confirm specificity .

Q. How can researchers design pharmacokinetic studies for this compound in vivo?

- Methodological Answer : Key considerations include:

- Dosing : Administer 50–100 mg/kg intraperitoneally (IP) or subcutaneously (SC) in rodent models. Monitor plasma half-life using LC-MS/MS.

- Metabolite Profiling : Identify metabolites via high-resolution mass spectrometry (HRMS), focusing on hydrazine cleavage products.

- Tissue Distribution : Use radiolabeled [¹⁴C]-3-Hydroxybenzylhydrazine to quantify accumulation in target organs (e.g., brain, liver) .

Q. What are best practices for investigating the compound’s role in dopamine synthesis pathways using cell models?

- Methodological Answer : In studies linking the compound to dopamine regulation (e.g., via DOPA decarboxylase inhibition):

- Cell Pretreatment : Incubate LLCPK1 cells with 10–50 µM this compound for 15 minutes before adding L-DOPA.

- Activity Measurement : Quantify dopamine synthesis indirectly by monitoring Na+/K+-ATPase activity modulation or directly via HPLC-ECD .

- Controls : Include untreated cells and a positive control (e.g., carbidopa) to validate inhibition efficacy.

Key Considerations for Data Interpretation

- Stability : The compound is hygroscopic; store at -20°C in desiccated conditions to prevent decomposition .

- Species Variability : ABAT inhibition data (Ki = 300 nM in pigs) may not extrapolate to humans; validate with human enzyme isoforms.

- Ethical Compliance : Adhere to institutional guidelines for handling hydrazine derivatives due to potential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.